molecular formula C10H14N2O2 B15056964 Methyl 6-(dimethylamino)-5-methylnicotinate

Methyl 6-(dimethylamino)-5-methylnicotinate

Cat. No.: B15056964
M. Wt: 194.23 g/mol
InChI Key: CWLFOOFJMQQGHQ-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylamino)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a dimethylamino group and a methyl group attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dimethylamino)-5-methylnicotinate typically involves the reaction of nicotinic acid derivatives with dimethylamine and methylating agents. One common method is the alkylation of 6-(dimethylamino)nicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dimethylamino)-5-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinic acid moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Methyl 6-(dimethylamino)-5-methylnicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic activities and receptor functions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler derivative of nicotinic acid with similar structural features but lacking the dimethylamino group.

    Dimethylaminoquinolines: Compounds with a similar dimethylamino group attached to a quinoline ring, exhibiting different chemical and biological properties.

Uniqueness

Methyl 6-(dimethylamino)-5-methylnicotinate is unique due to the presence of both the dimethylamino and methyl groups on the nicotinic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-(dimethylamino)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(10(13)14-4)6-11-9(7)12(2)3/h5-6H,1-4H3

InChI Key

CWLFOOFJMQQGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C(=O)OC

Origin of Product

United States

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